molecular formula C32H31N B11036478 2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline

2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline

Cat. No.: B11036478
M. Wt: 429.6 g/mol
InChI Key: LEOMYOCIUJFSTE-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the class of dihydroquinolines This compound is characterized by its unique structure, which includes multiple methyl groups and a trityl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline typically involves the reaction of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with trityl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl group on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6-Tetramethyl-7-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C32H31N

Molecular Weight

429.6 g/mol

IUPAC Name

2,2,4,6-tetramethyl-7-trityl-1H-quinoline

InChI

InChI=1S/C32H31N/c1-23-20-28-24(2)22-31(3,4)33-30(28)21-29(23)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3

InChI Key

LEOMYOCIUJFSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(C=C2C)(C)C

Origin of Product

United States

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